(4-Phenylbutyl)phosphonic acid
CAS No.: 46348-61-2
Cat. No.: VC21347311
Molecular Formula: C10H15O3P
Molecular Weight: 214.2 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 46348-61-2 |
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Molecular Formula | C10H15O3P |
Molecular Weight | 214.2 g/mol |
IUPAC Name | 4-phenylbutylphosphonic acid |
Standard InChI | InChI=1S/C10H15O3P/c11-14(12,13)9-5-4-8-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H2,11,12,13) |
Standard InChI Key | PJOFGDOSMWTOOQ-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)CCCCP(=O)(O)O |
Canonical SMILES | C1=CC=C(C=C1)CCCCP(=O)(O)O |
Chemical Structure and Properties
Physical Properties
(4-Phenylbutyl)phosphonic acid possesses distinct physical characteristics that determine its behavior in various chemical environments. The compound has a molecular formula of C₁₀H₁₅O₃P and a molecular weight of 214.2 g/mol. It typically exists as a solid at room temperature with specific physical parameters that influence its handling and storage requirements .
Table 1: Physical Properties of (4-Phenylbutyl)phosphonic Acid
The compound's melting point of 93°C indicates moderate thermal stability, while its recommended storage temperature of 2-8°C suggests potential sensitivity to elevated temperatures over prolonged periods. The water hazard classification (WGK 3) indicates that it poses significant environmental concerns if released into aquatic systems, necessitating careful handling and disposal practices .
Chemical Properties
The chemical behavior of (4-Phenylbutyl)phosphonic acid is largely dictated by the phosphonic acid functional group and the hydrophobic phenylbutyl chain. Phosphonic acids generally exhibit strong acidic properties, with pKa values typically lower than corresponding carboxylic acids. This increased acidity stems from the ability of the phosphonic acid group to stabilize the negative charge through resonance involving the phosphorus-oxygen bonds .
As a phosphonic acid derivative, the compound demonstrates several characteristic chemical properties:
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Strong acidity due to the phosphonic acid functional group, which can donate protons in aqueous solutions
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Ability to form stable complexes with metal ions, making it potentially useful as a chelating agent
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Dual solubility characteristics: the phosphonic acid group provides hydrophilicity, while the phenylbutyl chain contributes hydrophobic character
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Potential for hydrogen bonding interactions through the hydroxyl groups of the phosphonic acid moiety
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Reactivity toward nucleophilic and electrophilic reagents, allowing for versatile chemical transformations
These properties collectively contribute to the compound's utility in various applications, particularly in pharmaceutical synthesis and as an analytical standard.
Supplier | Product Name | Quantity | Price (€/US$) | Last Updated |
---|---|---|---|---|
Sigma-Aldrich | Fosinopril Related Compound H | 25 mg | $1,380 | 2024/03/01 |
TRC | 4-Phenylbutylphosphonic Acid | 10 mg | $160 | 2021/12/16 |
American Custom Chemicals Corporation | 4-Phenylbutylphosphonous Acid (95.00%) | 1 g | $1,299.38 | 2021/12/16 |
American Custom Chemicals Corporation | 4-Phenylbutylphosphonous Acid (95.00%) | 10 g | $2,122.89 | 2021/12/16 |
Medical Isotopes, Inc. | 4-Phenylbutylphosphonic Acid | 100 mg | $2,200 | 2021/12/16 |
CymitQuimica | Fosinopril Related Compound H | 25 mg | 1,371.00 € | Not specified |
CymitQuimica | Fosinopril USP Related Compound H | 25-100 mg | Price upon inquiry | Not specified |
The significant price variation between suppliers may reflect differences in purity, certification standards, or packaging configurations. The compound is often marketed specifically for its relevance to pharmaceutical research, particularly as a related compound or impurity standard for Fosinopril analysis .
Applications in Pharmaceutical Research
Relation to Fosinopril
Beyond its application as a reference standard, (4-Phenylbutyl)phosphonic acid derivatives play a role in organic synthesis pathways, particularly in the production of complex pharmaceutical compounds. Patent literature indicates that related compounds, specifically dimethyl (2-oxo-4-phenylbutyl)phosphonate, are utilized in the synthesis of latanoprost, a prostaglandin analog used in the treatment of glaucoma and ocular hypertension .
The synthetic pathway described in the patent involves the reaction of a compound designated as "compound 3" with 2-oxo-4-phenylbutyl phosphonic acid dimethyl ester under alkaline conditions. This reaction represents a key step in the multi-stage synthesis of latanoprost, highlighting the importance of phosphonic acid derivatives in modern pharmaceutical manufacturing processes .
The reaction proceeds under carefully controlled temperature conditions (-78-0°C) and specific molar ratios of reactants, illustrating the precision required in pharmaceutical synthesis. While the patent specifically mentions the dimethyl ester rather than the free phosphonic acid, the chemical relationship between these compounds underscores the broader relevance of this class of molecules in pharmaceutical chemistry .
Synthesis Methods
Though the search results don't provide a direct synthesis method for (4-Phenylbutyl)phosphonic acid itself, they do offer insights into the synthesis of related compounds that could potentially be converted to the target molecule through hydrolysis reactions. The most relevant information pertains to the synthesis of dimethyl (2-oxo-4-phenylbutyl)phosphonate (CAS: 41162-19-0), which represents a potential precursor to (4-Phenylbutyl)phosphonic acid .
Several synthetic approaches for dimethyl (2-oxo-4-phenylbutyl)phosphonate are described:
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Reaction of 3-phenylpropanoic acid methyl ester with dimethyl methane phosphonate in acetonitrile, yielding 85% of the product
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Reaction of dimethyl (2-oxopropyl)phosphonate with benzyl chloride under specific conditions
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Multi-step synthesis starting from (E)-3-phenylacrylic acid or 3-phenylpropionic acid
The conversion of these phosphonate esters to the corresponding phosphonic acids typically involves acid-catalyzed hydrolysis, which cleaves the ester bonds to generate the free phosphonic acid. This transformation would likely be the final step in a synthetic route to (4-Phenylbutyl)phosphonic acid .
Table 3: Potential Synthetic Approaches to Dimethyl (2-oxo-4-phenylbutyl)phosphonate
These synthetic approaches demonstrate the versatility of phosphonate chemistry and provide potential pathways for the preparation of (4-Phenylbutyl)phosphonic acid through appropriate modifications and subsequent hydrolysis reactions.
Analytical Methods and Characterization
The characterization of (4-Phenylbutyl)phosphonic acid typically involves a combination of spectroscopic, chromatographic, and physical methods to confirm its identity and assess its purity. Although the search results don't provide specific analytical data for the compound itself, general approaches for phosphonic acid analysis can be reasonably applied.
For pharmaceutical applications, particularly when used as a reference standard for Fosinopril analysis, the compound would likely be characterized using the following techniques:
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Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P NMR) to confirm structural features
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Mass Spectrometry to verify molecular weight and fragmentation patterns
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Infrared (IR) Spectroscopy to identify functional groups, particularly the P=O and P-OH stretching vibrations
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High-Performance Liquid Chromatography (HPLC) to assess purity and detect impurities
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Elemental Analysis to confirm elemental composition
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Melting point determination for physical characterization
The search results mention a melting point of 93°C (determined from ethyl acetate hexane), which represents one physical parameter used in characterization . For pharmaceutical reference standards, additional parameters such as water content, residual solvents, and specific optical rotation (if applicable) might also be determined.
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